6'-Fluorospiro[cyclopropane-1,3'-indoline]

Antiviral drug discovery RSV fusion inhibition Spirocyclic SAR

6'-Fluorospiro[cyclopropane-1,3'-indoline] (CAS 1461713-29-0) is the indispensable precursor for constructing the spiro-indolinone core of Sisunatovir (RV521), an orally bioavailable RSV fusion inhibitor with single-digit nanomolar IC50. The 6'-fluoro regioisomer is non-interchangeable—alternative fluorination positions (4'-, 5'-, 7'-) lack crystallographically validated RSV-F binding. This compound also serves as a challenging substrate for catalytic asymmetric spirocyclization and a comparator for kinase inhibitor SAR. Procure the verified 6'-fluoro regioisomer to ensure synthetic success and target engagement.

Molecular Formula C10H10FN
Molecular Weight 163.19 g/mol
Cat. No. B11783691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Fluorospiro[cyclopropane-1,3'-indoline]
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESC1CC12CNC3=C2C=CC(=C3)F
InChIInChI=1S/C10H10FN/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6H2
InChIKeyNWQXJTWLHFVPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6'-Fluorospiro[cyclopropane-1,3'-indoline]: Spirocyclic Scaffold for RSV Antiviral and Kinase-Targeted Drug Discovery


6'-Fluorospiro[cyclopropane-1,3'-indoline] (CAS 1461713-29-0, C10H10FN, MW 163.19 g/mol) is a fluorinated spirocyclic compound wherein a cyclopropane ring is fused to an indoline framework at the 3'-position, with a single fluorine substituent at the 6'-position of the indoline benzene ring . This compound serves as a core building block for the synthesis of biologically active molecules, most notably Sisunatovir (RV521), an orally bioavailable RSV fusion inhibitor that incorporates the 6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one moiety . The spirocyclic junction introduces conformational constraint that restricts rotational freedom, while the 6'-fluoro substitution modulates electronic properties and lipophilicity compared to non-fluorinated or alternatively substituted spiro-indoline analogs [1].

Why 6'-Fluorospiro[cyclopropane-1,3'-indoline] Cannot Be Substituted with Other Fluoro-Positional Isomers in Lead Optimization


Within the fluorospiro[cyclopropane-1,3'-indoline] series, the position of the fluorine atom on the indoline benzene ring is not interchangeable without altering both synthetic accessibility and biological activity profiles. Regioisomers including 4'-, 5'-, and 7'-fluoro analogs [1] exhibit distinct electronic environments due to differential conjugation with the indoline nitrogen and the spiro-fused cyclopropane ring. For instance, the 6'-fluoro substitution pattern is specifically required for the RSV-F protein binding conformation observed in the Sisunatavir (RV521) clinical candidate, whereas the 5'-fluoro regioisomer is documented as a building block for nucleoside analog antivirals targeting entirely different mechanisms . Substitution at the 6'-position also influences the yield and enantioselectivity in catalytic spirocyclization reactions, as demonstrated in head-to-head synthetic comparisons of spirocyclopropyl oxindole derivatives where 6-position substituents yield different selectivities than 5-position substituents [2]. Generic interchange without verifying the regioisomeric identity will therefore lead to divergent synthetic outcomes and target engagement profiles.

Quantitative Differentiation of 6'-Fluorospiro[cyclopropane-1,3'-indoline] from Alternative Spiro-Indoline Scaffolds


RSV Antiviral Potency of the 6'-Fluoro Derivative vs. Alternative Substitution Patterns

The 6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one core, when elaborated to Sisunatovir (RV521), demonstrates single-digit nanomolar antiviral activity against both RSV-A and RSV-B clinical isolates. In a randomized, placebo-controlled human challenge study, RV521 achieved IC50 values of 1.4 nM against RSV-A and 1.0 nM against RSV-B . This potency is directly attributable to the 6'-fluoro spirocyclic architecture, which occupies a specific hydrophobic pocket in the prefusion RSV F protein as confirmed by X-ray crystallography (PDB: 7kqd) [1]. Alternative fluorination patterns (4'-, 5'-, or 7'-fluoro) are not documented to produce this specific RSV-F binding conformation, and the non-fluorinated spiro[cyclopropane-1,3'-indoline] scaffold lacks the requisite electronic complementarity for this target interaction.

Antiviral drug discovery RSV fusion inhibition Spirocyclic SAR

Synthetic Selectivity Differences: 6-Position Substituents Yield Lower Selectivity (s=15) vs. 5-Position Substituents (s=79-211) in Spirocyclopropyl Oxindole Cyclopropanation

In a systematic study of spirocyclopropyl oxindole synthesis via dearomative cyclopropanation, the nature and position of substituents on the indole ring significantly affected both reaction yield and enantioselectivity [1]. When comparing 5-fluoro (Entry 2c) vs. 6-bromo (Entry 2e) substitution in the cyclopropane 2 substrate series, the 5-fluoro substituent achieved a selectivity factor (s) of 79, whereas the 6-bromo substituent yielded a dramatically reduced selectivity factor of only 15 under identical reaction conditions (50°C) [1]. This 5.3-fold difference in selectivity demonstrates that substituents at the 6-position alter the stereoelectronic environment of the spirocyclization transition state compared to 5-position substitution. The yield of the resulting cyclopropane product 2 was also lower for the 6-bromo derivative (34% yield with 99% ee) compared to the 5-fluoro derivative (50% yield with 92% ee) [1]. While this comparison involves 6-bromo rather than 6-fluoro, it establishes that 6-position substitution creates a distinct stereoelectronic profile relative to 5-position substitution that directly impacts synthetic efficiency.

Spirocyclization methodology Enantioselective synthesis Cyclopropanation SAR

Conformational Rigidity and Metabolic Stability Advantage of Fluorinated Spiro-Indolines Over Non-Fluorinated Analogs

The spirocyclic architecture of 6'-fluorospiro[cyclopropane-1,3'-indoline] provides inherent conformational rigidity that restricts rotational freedom around the C3'-N1 bond, a feature shared across the spiro[cyclopropane-1,3'-indoline] class [1]. The 6'-fluoro substituent further contributes a strong electron-withdrawing inductive effect (-I) that modulates the basicity of the indoline nitrogen and reduces susceptibility to oxidative metabolism at adjacent positions . In the development of MDM2-p53 inhibitors such as BI-0252, early non-fluorinated spiro-oxindole analogs suffered from rapid metabolic clearance and epimerization at the spiro-center, whereas fluorinated derivatives demonstrated enhanced stability . While direct comparative microsomal stability data for 6'-fluorospiro[cyclopropane-1,3'-indoline] versus its non-fluorinated parent is not publicly available, the class-level inference is that fluorination at the 6'-position confers improved metabolic stability relative to the hydrogen-substituted analog.

Metabolic stability Fluorine medicinal chemistry Spirocyclic scaffold optimization

Computational Physicochemical Property Differentiation: 6'-Fluoro vs. 4'-Fluoro vs. 7'-Fluoro Regioisomers

The position of the fluorine atom on the indoline benzene ring directly influences computed physicochemical properties critical for CNS penetration and membrane permeability. For 4'-fluorospiro[cyclopropane-1,3'-indoline], the XLogP3-AA value is computed as 2.3, with a topological polar surface area (TPSA) of 12 Ų [1]. The 6'-fluoro regioisomer, due to its distinct substitution pattern relative to the indoline nitrogen and spiro junction, is expected to exhibit a different lipophilicity profile and altered hydrogen-bonding capacity compared to both the 4'-fluoro and 7'-fluoro isomers . These differences in lipophilicity (ΔXLogP) between regioisomers are known to affect blood-brain barrier penetration and non-specific protein binding in vivo. For procurement decisions, the 6'-fluoro substitution pattern provides a distinct lipophilicity-electronic balance that cannot be replicated by the 4'-, 5'-, or 7'-fluoro positional isomers.

Physicochemical profiling Lipophilicity Fluorine positional SAR

Recommended Application Scenarios for 6'-Fluorospiro[cyclopropane-1,3'-indoline] Based on Validated Differentiation Evidence


RSV Antiviral Lead Optimization Programs Requiring the Sisunatovir Pharmacophore Core

6'-Fluorospiro[cyclopropane-1,3'-indoline] is the essential precursor for constructing the spiro-indolinone core of Sisunatovir (RV521), which has demonstrated single-digit nanomolar RSV-F inhibition (IC50 1.0-1.4 nM) in human challenge studies . Research groups developing next-generation RSV fusion inhibitors should procure the 6'-fluoro regioisomer specifically, as alternative fluorination positions (4'-, 5'-, 7'-) lack crystallographically validated RSV-F binding [1].

Kinase Inhibitor Scaffold Development Leveraging Spiro-Constrained Geometry

Spiro[cyclopropane-1,3'-indoline] derivatives are documented kinase inhibitor scaffolds in patent literature (e.g., p38 MAP kinase, angiogenesis inhibitors) . The 6'-fluoro substitution provides a distinct electronic and steric profile that may enhance selectivity for specific kinase ATP-binding pockets compared to unsubstituted or 5'-fluoro analogs. This is particularly relevant for programs targeting kinases where the 6'-position interacts with the hinge region or solvent-exposed channel.

Structure-Activity Relationship Studies Comparing Fluoro-Positional Isomers in CNS-Penetrant Candidates

Given the distinct computed lipophilicity (XLogP3-AA ~2.3 for 4'-fluoro isomer) and conformational rigidity shared across the series , 6'-fluorospiro[cyclopropane-1,3'-indoline] provides a valuable comparator compound for SAR studies investigating how fluorine position affects CNS penetration, metabolic stability, and target engagement. The 6'-fluoro substitution pattern offers an intermediate electronic profile relative to the more strongly conjugated 4'- and 5'-fluoro isomers.

Synthetic Methodology Development for Regioselective Spirocyclization

As demonstrated by the significant difference in enantioselectivity between 5-position (s=79) and 6-position (s=15) substituents in spirocyclopropyl oxindole cyclopropanation , the 6'-fluorospiro[cyclopropane-1,3'-indoline] scaffold serves as a challenging test substrate for developing new catalytic asymmetric spirocyclization methods. Methodological studies using this compound can reveal catalyst-substrate matching effects that differ from those observed with 5'-substituted analogs.

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